5,8-dioxaspiro[3.4]octane-2-sulfonamide
Description
5,8-Dioxaspiro[3.4]octane-2-sulfonamide is a spirocyclic compound characterized by a [3.4] ring system, where a sulfonamide group is attached to the central carbon (position 2). Its molecular formula is inferred as C₆H₁₀N₂O₄S (based on sulfonyl chloride derivatives, e.g., 5,8-dioxaspiro[3.4]octane-2-sulfonyl chloride, C₆H₈Cl₂O₃S ), with a molecular weight of approximately 208.67 g/mol (for the sulfonyl chloride precursor). The compound’s spiro architecture introduces steric constraints, while the sulfonamide group contributes polarity and hydrogen-bonding capacity, making it relevant in pharmaceutical or agrochemical synthesis .
Properties
CAS No. |
2639457-94-4 |
|---|---|
Molecular Formula |
C6H11NO4S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-sulfonamide |
InChI |
InChI=1S/C6H11NO4S/c7-12(8,9)5-3-6(4-5)10-1-2-11-6/h5H,1-4H2,(H2,7,8,9) |
InChI Key |
GCEIYPQOBLPCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C2)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dioxaspiro[3.4]octane-2-sulfonamide typically involves the reaction of a suitable spirocyclic precursor with a sulfonamide reagent. One common method involves the use of 5,8-dioxaspiro[3.4]octane-2-methanol as a starting material, which is then reacted with a sulfonamide reagent under specific conditions to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.4]octane-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5,8-Dioxaspiro[3.4]octane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8-dioxaspiro[3.4]octane-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes of 5,8-dioxaspiro[3.4]octane-2-sulfonamide with analogous spiro compounds:
Stability and Reactivity
- For example, 1,7-dioxaspiro[5.5]undecane benefits from σ-conjugation (2p(O) → σ*(C-O)), which stabilizes its chair-like conformation .
- Functional Group Influence : The sulfonamide group introduces strong electron-withdrawing effects, increasing acidity (N-H pKa ~10–12) and hydrogen-bonding capacity compared to ethers or ketones. This enhances solubility in polar solvents but may reduce thermal stability .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
